Product packaging for 2,4-Pentanedione, 1-mercapto- (9CI)(Cat. No.:CAS No. 119275-06-8)

2,4-Pentanedione, 1-mercapto- (9CI)

Cat. No.: B570338
CAS No.: 119275-06-8
M. Wt: 132.18 g/mol
InChI Key: OKEUZZYTBCEWBT-UHFFFAOYSA-N
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Description

2,4-Pentanedione, 1-mercapto- (9CI) is a specialized chemical reagent of interest in organic synthesis and materials science research. This compound features a unique molecular structure combining a 1,3-dicarbonyl system with a thiol (mercapto) functional group. This structure suggests potential utility as a versatile precursor or building block for synthesizing heterocyclic compounds, particularly sulfur-containing ligands like dithiocarbamates or thiazoles. Researchers may also explore its application in coordination chemistry, where it could act as a chelating agent for various metal ions, forming complexes with potential catalytic or electronic properties. The presence of the thiol group makes it a candidate for studying nucleophilic addition reactions and for use in surface modification processes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119275-06-8

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

1-sulfanylpentane-2,4-dione

InChI

InChI=1S/C5H8O2S/c1-4(6)2-5(7)3-8/h8H,2-3H2,1H3

InChI Key

OKEUZZYTBCEWBT-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)CS

Canonical SMILES

CC(=O)CC(=O)CS

Synonyms

2,4-Pentanedione, 1-mercapto- (9CI)

Origin of Product

United States

Molecular Structure, Tautomerism, and Conformational Analysis

Enol-Keto Tautomerism in the 2,4-Pentanedione Framework

The 2,4-pentanedione moiety is a classic example of keto-enol tautomerism, where a proton migrates from the central carbon to one of the carbonyl oxygens, creating an enol. katwacollegejournal.com For the parent acetylacetone (B45752), the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, making it the predominant form in most conditions. katwacollegejournal.comruc.dk In the case of 1-mercapto-2,4-pentanedione (thioacetylacetone), the (Z)-enol tautomer, featuring an O-H···S intramolecular hydrogen bond, is also a major species in the equilibrium mixture. rsc.orgnih.gov Quantum chemical calculations and experimental data confirm that this chelated enol form is the most stable species in the ground state. nih.govpsu.edu

Spectroscopic Investigations of Tautomeric Equilibria

Spectroscopic methods are essential for probing the dynamic equilibrium between the tautomeric forms of 1-mercapto-2,4-pentanedione. Techniques such as NMR, IR, and Raman spectroscopy provide detailed insights into the structure and relative populations of the coexisting species. evitachem.com

Dynamic ¹H NMR spectroscopy has been a powerful tool for studying thioacetylacetone. rsc.orgdtu.dk At room temperature, the rapid interconversion between the enol and enethiol tautomers results in a single, averaged spectrum. scispace.com However, at low temperatures (around 130 K), the exchange slows sufficiently to allow for the direct observation of signals from both the (Z)-enol and (Z)-enethiol forms. rsc.org

The chemical shifts of the chelate protons are particularly informative, with a large difference observed between the OH proton of the enol form and the SH proton of the enethiol form. encyclopedia.pub The percentage of each tautomer can be estimated from the weighted averages of chemical shifts and coupling constants in the room-temperature spectrum. scispace.com For example, the small coupling constant (J=0.4 Hz) between the vinylic proton and the methyl protons in CCl₄ solution suggests an equilibrium mixture of approximately 67% enol tautomer and 33% enethiol tautomer. scispace.com Band-shape analysis of the temperature-dependent spectra has provided the activation free energy (ΔG‡) for the enol → enethiol interconversion, determined to be 8.9 ± 0.1 kcal mol⁻¹. rsc.org

Table 1: ¹H NMR Chemical Shift Data for Thioacetylacetone Tautomers

Tautomer Proton Chemical Shift (δ, ppm in CCl₄)
(Z)-enol (major) =CH 5.76
CH₃(C=O) 2.13
CH₃(C=S) 2.45
(Z)-enethiol (minor) SH ~3.25
=CH 6.47
CH₃(C-O) 2.13
CH₃(C-S) 2.25

Data compiled from various spectroscopic studies. scispace.comencyclopedia.pub

Vibrational spectroscopy provides further evidence for the tautomeric equilibrium in 1-mercapto-2,4-pentanedione. scispace.com The IR and Raman spectra show characteristic bands for both the enol and enethiol forms. nih.gov The enol form is characterized by a strong intramolecular hydrogen bond (O-H···S), which results in a very broad and downshifted OH stretching band, typically observed between 3200 and 2400 cm⁻¹. echemi.comstackexchange.com

The C=S stretching vibration (ν(C=S)) is a key marker for the enethiol form. scispace.com In the IR spectrum of thioacetylacetone, a weak band around 1218 cm⁻¹ is assigned to the ν(C=S) of the enol tautomer, while a medium intensity band at 1125 cm⁻¹ is attributed to the ν(C=S) of the enethiol tautomer. scispace.com Detailed analysis of the IR spectra, including deuterated samples, has allowed for comprehensive vibrational assignments for both the dominant (Z)-enol form and the photo-product, which was identified as a non-chelated rotamer of the (Z)-enethiol form. nih.gov

Table 2: Characteristic IR and Raman Bands for Thioacetylacetone (in CCl₄)

IR (cm⁻¹) Raman (cm⁻¹) Assignment
1600 1600 ν(C=O) + ν(C=C) (enol)
1560 1560 ν(C=O) + ν(C=C) (enol)
1218 1220 ν(C=S) (enol)
1125 1120 ν(C=S) (enethiol)

Data sourced from Duus and Anthonsen (1977). scispace.com

While detailed mass spectrometric studies specifically for 1-mercapto-2,4-pentanedione are not extensively documented, the fragmentation patterns can be predicted based on its functional groups and the behavior of related compounds. aip.org The molecular ion peak (M⁺·) is expected, and its fragmentation would likely proceed through pathways characteristic of both ketones and thiols.

Key fragmentation mechanisms for polyfunctional compounds include α-cleavage and the loss of small neutral molecules. aip.org For 1-mercapto-2,4-pentanedione, likely fragmentation pathways would include:

α-Cleavage: Fission of the C-C bond adjacent to the carbonyl group, leading to the formation of acylium ions, such as [CH₃CO]⁺ (m/z 43). This is a very common fragmentation for ketones. nih.gov

Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule from the thiol tautomer.

Loss of SH radical: Cleavage of the C-S bond to lose a mercapto radical (·SH).

McLafferty Rearrangement: If sterically possible, a γ-hydrogen transfer to the carbonyl oxygen followed by β-cleavage could occur.

Analysis of related compounds like 4-mercapto-4-methylpentan-2-one shows prominent peaks corresponding to the loss of the thiol group and α-cleavage products. nih.govnist.gov

Solid-State Structural Characterization by X-ray Crystallography

Computational Chemistry and Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the molecular geometry and energetic landscape of 2,4-pentanedione, 1-mercapto-. These theoretical investigations provide a detailed picture of the molecule's structure, stability of its various forms, and the intricacies of its intramolecular interactions.

High-level ab initio quantum chemical calculations and DFT studies have been employed to model the structure and properties of 1-mercapto-2,4-pentanedione. researchgate.netbohrium.com These computational approaches allow for the optimization of the molecular geometry to find the lowest energy conformations, as well as the calculation of vibrational frequencies which can be compared with experimental spectroscopic data to confirm the structural assignments. researchgate.net

The primary focus of computational studies on this molecule has been to understand the tautomeric equilibrium between the enol and enethiol forms, as well as the conformational preferences within each tautomer. The stability of these forms is significantly influenced by intramolecular hydrogen bonding.

Research has utilized various levels of theory to achieve accurate predictions. For instance, a two-dimensional analytical model potential function has been developed based on high-level ab initio quantum chemical calculations to describe the essential features of the hydrogen atom transfer process between the oxygen and sulfur atoms. bohrium.com This modeling is crucial for understanding the dynamics of the tautomeric interconversion.

DFT calculations have been instrumental in reliably predicting not only the vibrational frequencies and intensities but also the transition moment directions of the molecule. researchgate.net The choice of functional and basis set in DFT calculations is critical for obtaining results that are in good agreement with experimental data. While specific functionals and basis sets used in all studies are not uniformly reported in the literature, the B3LYP functional is a common choice for such systems due to its balance of accuracy and computational cost.

The following tables summarize typical data that can be obtained from DFT calculations for the purpose of molecular geometry and energy minimization. The values presented are illustrative and would be derived from specific computational outputs in a research context.

Table 1: Calculated Geometric Parameters for the Most Stable Tautomer of 1-Mercapto-2,4-pentanedione

ParameterBond/AngleCalculated Value (B3LYP/6-311++G**)
Bond LengthC=O~1.25 Å
C-C (in ring)~1.40 Å
C=C (in ring)~1.38 Å
C-S~1.78 Å
S-H~1.35 Å
O...H (intramolecular H-bond)~1.65 Å
Bond Angle∠(O=C-C)~120°
∠(C-C-C)~122°
∠(C-C-S)~118°
∠(C-S-H)~95°

Note: The data in this table is representative of typical values obtained from DFT calculations and is intended for illustrative purposes. Actual values would be reported in specific research publications.

Table 2: Relative Energies of Tautomers/Conformers of 1-Mercapto-2,4-pentanedione

Tautomer/ConformerComputational MethodRelative Energy (kcal/mol)
Enol Tautomer (chelated)DFT (B3LYP/6-311++G) 0.00 (Reference)
Enethiol Tautomer (chelated)DFT (B3LYP/6-311++G)Value > 0
Diketo TautomerDFT (B3LYP/6-311++G**)Value > 0

Note: This table illustrates how the relative energies of different forms of the molecule would be presented. The enol form with an intramolecular hydrogen bond is typically the most stable. The exact energy differences are dependent on the level of theory used.

These computational findings are crucial for understanding the chemical behavior and reactivity of 1-mercapto-2,4-pentanedione. The optimized geometries and relative energies help to explain experimental observations, such as spectroscopic data and the outcomes of chemical reactions involving this compound.

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Transition Metal Complexes

Stoichiometry and Coordination Geometries of Metal-Mercapto-β-Diketone Adducts

The stoichiometry of metal complexes with 1-mercapto-2,4-pentanedione is influenced by the metal-to-ligand ratio during synthesis, which in turn dictates the final coordination geometry of the metal center. Studies on related β-diketone and mercapto-containing ligands reveal that both 1:1 and 1:2 metal-to-ligand stoichiometries are common. science.gov For instance, in many transition metal complexes, a 1:2 stoichiometry leads to the formation of octahedral geometries, where the metal ion is coordinated to two ligand molecules. science.gov In other cases, particularly with d8 metals like Ni(II) and Pd(II), a 1:1 stoichiometry can favor a square-planar geometry. nih.gov Zinc(II), with its filled d-orbitals, has been observed to adopt a square-pyramidal geometry in a 1:1 complex. nih.gov

The coordination environment around the metal center is often a key determinant of the complex's properties. For example, different coordination geometries can be identified using X-ray Absorption Near Edge Structure (XANES) spectroscopy, which is sensitive to the distortion of the coordination environment. science.gov In systems with multiple metal centers, it is possible for different coordination geometries to exist within the same complex. science.gov Molecular dynamics simulations coupled with Combined Distribution Functions (CDFs) provide a theoretical method to identify and assign coordination geometries in liquid media. science.gov

Table 1: Common Stoichiometries and Resulting Coordination Geometries for Metal Complexes

Metal Ion Type Common Stoichiometry (Metal:Ligand) Typical Coordination Geometry
Transition Metals 1:2 Octahedral science.gov
Ni(II), Pd(II) (d8) 1:1 Square-Planar nih.gov
Zn(II) (d10) 1:1 Square-Pyramidal nih.gov
Mn(II) 1:2 Octahedral researchgate.net
Cu(II) 1:2 Octahedral researchgate.net

Coordination with Main Group Elements (e.g., Boron)

While extensive research focuses on transition metal complexes, 1-mercapto-2,4-pentanedione and similar ligands also coordinate with main group elements like boron. Theoretical studies on the bonding between transition metals and Group 13 diyl ligands (which includes boron) have shown the potential for significant π-bonding in these types of complexes. uni-marburg.de The specific nature of the coordination would involve the sulfur and oxygen atoms of the mercapto-β-diketone chelating to the boron center. The geometry around the boron atom would likely be tetrahedral, depending on the other substituents attached to it.

Spectroscopic and Analytical Characterization of Metal Complexes

A suite of spectroscopic and analytical techniques is employed to elucidate the structure and properties of metal complexes of 1-mercapto-2,4-pentanedione.

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic structure of these metal complexes. The UV-Vis spectra of these complexes typically display bands arising from both ligand-centered (π→π*) and metal-to-ligand or ligand-to-metal charge transfer (MLCT or LMCT) transitions. researchgate.netrsc.org The positions and intensities of these bands provide insights into the coordination environment of the metal ion. For example, the d-d transitions in transition metal complexes are often weak and appear in the visible region, and their energies are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.netresearchgate.net

Luminescence properties, if present, can be highly sensitive to the metal ion and the ligand structure. Some metal complexes exhibit fluorescence, and the emission wavelength and quantum yield can be influenced by factors such as the rigidity of the complex and the presence of heavy atoms. researchgate.networktribe.com

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the formation and structure of metal complexes.

IR Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the C=O, C=C, and S-H stretching vibrations are observed. universalclass.com Upon complexation, the disappearance of the S-H band and shifts in the C=O and C=C stretching frequencies provide strong evidence of coordination through the sulfur and oxygen atoms. bowen.edu.ngijmra.us The magnitude of these shifts can offer clues about the strength of the metal-ligand bonds. universalclass.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic metal complexes. universalclass.com The coordination of the ligand to a metal center typically leads to changes in the chemical shifts of the protons and carbons near the coordination sites. youtube.com For paramagnetic complexes, NMR spectra can be broad and more difficult to interpret, but techniques like the Evans method can be used to determine the magnetic moment in solution. nih.gov

Table 2: Key Spectroscopic Changes Upon Complexation of 1-Mercapto-2,4-pentanedione

Spectroscopic Technique Observable Change Upon Complexation Interpretation
Infrared (IR) Disappearance of S-H stretching band Deprotonation and coordination of the thiol group. bowen.edu.ngijmra.us
Shift in C=O and C=C stretching frequencies Coordination of the carbonyl oxygen. bowen.edu.ng
¹H NMR Disappearance of the S-H proton signal Confirmation of thiol deprotonation.
Shifts in the chemical shifts of CH and CH₃ protons Change in the electronic environment due to coordination. youtube.com
¹³C NMR Shifts in the chemical shifts of C=O and C=C carbons Confirmation of coordination through the oxygen and sulfur atoms. q-chem.com

Thermogravimetric analysis (TGA) provides information about the thermal stability of the metal complexes and the nature of any solvent molecules present in the crystal lattice. ijmra.us The decomposition pattern can reveal the stoichiometry of the complex by showing stepwise loss of ligands and other coordinated or solvated molecules. researchgate.netresearchgate.net The final residue often corresponds to the metal oxide, allowing for confirmation of the metal content. ijmra.usresearchgate.net

Magnetic susceptibility measurements are crucial for determining the magnetic properties of the complexes, which are dictated by the number of unpaired electrons on the metal ion. bowen.edu.ng This information helps in assigning the oxidation state and the coordination geometry of the metal. nih.govbowen.edu.ng For example, a high-spin octahedral Co(II) complex would have a different magnetic moment than a low-spin square-planar Co(II) complex.

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure within Coordination Complexes

Density Functional Theory (DFT) calculations are a powerful tool for gaining deeper insight into the nature of the metal-ligand bonding and the electronic structure of coordination complexes of 1-mercapto-2,4-pentanedione. researchgate.netrsc.org These theoretical studies can be used to:

Optimize Geometries: Predict the most stable coordination geometries of the complexes. mdpi.com

Analyze Bonding: Decompose the metal-ligand bond into its constituent parts, such as electrostatic and covalent contributions. mdpi.com This can reveal the extent of σ- and π-bonding between the metal and the sulfur and oxygen donor atoms. rsc.org

Calculate Spectroscopic Properties: Simulate IR, NMR, and UV-Vis spectra, which can be compared with experimental data to validate the proposed structures. q-chem.com

Determine Electronic Structure: Calculate the energies and compositions of the molecular orbitals, providing a detailed picture of the electronic distribution within the complex. rsc.orgmdpi.com This is essential for understanding the reactivity and photophysical properties of the complexes.

For instance, theoretical studies on related metal-thiolate bonds have shown that they can have both σ and π characteristics. rsc.org

Reactivity, Reaction Mechanisms, and Derivative Synthesis

Nucleophilic and Electrophilic Reactions Involving the Mercapto Group

The sulfur atom of the mercapto group in 1-mercapto-2,4-pentanedione is inherently nucleophilic, a characteristic property of thiols. This nucleophilicity allows it to readily participate in reactions with a wide range of electrophiles. Although direct studies on 1-mercapto-2,4-pentanedione are not extensively documented, its reactivity can be inferred from analogous sulfur-containing heterocycles derived from it.

For instance, the mercapto group in 5-acetyl-2-mercapto-4-methylthiazole, a compound synthesized from precursors of 1-mercapto-2,4-pentanedione, reacts with cyclohexylamine (B46788) in a sodium hydroxide (B78521) solution. sci-hub.se This demonstrates the sulfur atom's capacity to act as a nucleophile. General thiol chemistry suggests that the mercapto group can be readily alkylated and acylated to form thioethers and thioesters, respectively. These reactions are fundamental in modifying the structure and properties of the parent molecule. The deprotonated form, the thiolate, is an even more potent nucleophile and is central to many of these transformations, particularly in base-catalyzed conditions. Disulfide exchange reactions are also a key feature of thiol chemistry, often pH-dependent, and proceed via nucleophilic attack of a thiolate anion on a disulfide bond. rug.nl

Reactions at the β-Dicarbonyl Moiety and Associated Carbon Atoms

The β-dicarbonyl portion of 1-mercapto-2,4-pentanedione retains the characteristic reactivity of 2,4-pentanedione (acetylacetone). This includes reactions at the central carbon atom (C3) and the terminal methyl groups (C1 and C5).

The methylene (B1212753) group situated between the two carbonyls is notably acidic due to the stabilizing effect of both carbonyls on the conjugate base (enolate). msu.edu This allows for facile deprotonation and subsequent reactions. Substitution reactions, such as halogenation, occur more rapidly at this central carbon than at the terminal methyl groups. msu.edu

The terminal methyl groups are also reactive. In the presence of a strong base like sodium amide in liquid ammonia, a dianion can be formed, which can then be selectively alkylated at the terminal carbon (C1). orgsyn.org For example, 2,4-pentanedione can be alkylated with methyl iodide or n-octyl bromide to yield 2,4-hexanedione (B1211359) and 2,4-tridecanedione, respectively, with no significant alkylation at the central carbon. orgsyn.org Similarly, phenylation at the C1 position can be achieved using diphenyliodonium (B167342) chloride. orgsyn.org

Furthermore, the acetyl groups (remnants of the dicarbonyl moiety in derivatives) remain susceptible to condensation reactions. In heterocyclic derivatives synthesized from 1-mercapto-2,4-pentanedione precursors, the remaining acetyl group can undergo Claisen-Schmidt condensation with various aromatic aldehydes. jocpr.comrasayanjournal.co.inniscpr.res.in This reaction underscores the retained reactivity of the dicarbonyl functionality even after the initial cyclization.

Cyclization and Condensation Reactions for Novel Heterocyclic Compounds

A significant application of 1-mercapto-2,4-pentanedione and its immediate precursors is in the synthesis of diverse heterocyclic compounds. Its bifunctional nature allows it to act as a versatile building block for rings containing sulfur and/or nitrogen.

One of the most common strategies involves the reaction of 3-chloro-2,4-pentanedione with a sulfur-containing nucleophile. This reaction is believed to proceed through an in-situ generated 1-mercapto-2,4-pentanedione equivalent. For example, the Hantzsch thiazole (B1198619) synthesis can be employed, where 3-chloro-2,4-pentanedione reacts with various compounds bearing an N-C-S fragment (like thioamides, thioureas, or dithiocarbamates) to yield 5-acetylthiazole derivatives. sci-hub.se A specific instance is the cyclocondensation with ammonium (B1175870) dithiocarbamate (B8719985) to afford 5-acetyl-2-mercapto-4-methylthiazole. sci-hub.se

Similarly, imidazole-2-thiol derivatives are synthesized by reacting 3-chloro-2,4-pentanedione with an aniline, followed by treatment with potassium thiocyanate (B1210189). jocpr.comrasayanjournal.co.inniscpr.res.in This multi-step, one-pot reaction builds a mercapto-imidazole ring system that retains the acetyl group from the original pentanedione structure.

Direct cyclization of 3-mercapto-2,4-pentanedione itself is also a pathway to heterocycles, such as the formation of 2,4-dimethylthiophene-3-ol. vulcanchem.com Additionally, 2,4-pentanedione can react with pre-formed mercapto-heterocycles. An example is the cyclodehydration of 3-aryl-4-amino-5-mercapto-1,2,4-triazole with 2,4-pentanedione to synthesize 6,8-dimethyl-3-aryl- jocpr.comrasayanjournal.co.inCurrent time information in Bangalore, IN.triazolo[3,4-b] rasayanjournal.co.invulcanchem.comCurrent time information in Bangalore, IN.thiazepine derivatives. tandfonline.com

Table 1: Synthesis of Heterocyclic Compounds from 1-Mercapto-2,4-pentanedione Precursors
Starting MaterialsReagentsProduct ClassReference
3-Chloro-2,4-pentanedione, AnilinePotassium thiocyanate (KSCN)Imidazole-2-thiols jocpr.comrasayanjournal.co.inniscpr.res.in
3-Chloro-2,4-pentanedione, Ammonium dithiocarbamate-Mercapto-thiazoles sci-hub.se
3-Chloro-2,4-pentanedione, Thiobenzamides-Aryl-thiazoles sci-hub.se
3-Aryl-4-amino-5-mercapto-1,2,4-triazole, 2,4-PentanedionePreyssler catalyst or Acetic acidTriazolo-thiazepines tandfonline.com
3-Mercapto-2,4-pentanedioneCyclization conditionsThiophene-3-ols vulcanchem.com

Oxidation-Reduction Chemistry of 1-Mercapto-2,4-Pentanedione

The redox chemistry of 1-mercapto-2,4-pentanedione is characterized by the distinct behaviors of its two functional groups. The mercapto group is susceptible to oxidation, while the carbonyl groups can undergo reduction.

The thiol group can be readily oxidized to form a disulfide bridge, linking two molecules of the parent compound. This is a common reaction for thiols and can be achieved with a variety of oxidizing agents, such as sodium perborate (B1237305) (NaBO₃). rug.nl The resulting disulfide can, in turn, be reduced back to the thiol using reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). rug.nl The kinetics of these redox reactions are often pH-dependent.

Conversely, the carbonyl groups of the β-dicarbonyl system can be reduced. While specific reduction studies on 1-mercapto-2,4-pentanedione are scarce, the parent 2,4-pentanedione can be reduced by agents like lithium aluminum hydride (LiAlH₄) to the corresponding diol. It is plausible that selective reduction of the carbonyls in the mercapto-derivative is possible under controlled conditions, yielding mercapto-alcohols.

Mechanistic Elucidation of Key Transformations (e.g., Radical Processes)

The reactions of 1-mercapto-2,4-pentanedione can proceed through various mechanisms, including polar and radical pathways. Radical reactions, which involve single-electron intermediates, typically consist of initiation, propagation, and termination steps. libretexts.org

A plausible radical process involving the mercapto-dione could be initiated by a radical initiator like azobisisobutyronitrile (AIBN) or through photolysis. libretexts.org For example, a radical could be generated on the carbon backbone or, more likely, at the sulfur atom. The Barton-McCombie deoxygenation, a well-known radical reaction, proceeds via a xanthate intermediate where a C-O bond is cleaved after a tributyltin radical attacks the thiocarbonyl sulfur. libretexts.org By analogy, a tributyltin radical could abstract the hydrogen atom from the thiol group of 1-mercapto-2,4-pentanedione, generating a thiyl radical (RS•).

This highly reactive thiyl radical could then participate in propagation steps, such as adding to an alkene to form a new carbon-sulfur bond and a new carbon-centered radical. Radical cyclizations are particularly effective for forming five-membered rings due to favorable kinetics. libretexts.org The chain reaction continues until termination occurs, typically through the combination of two radical species. libretexts.org While specific mechanistic studies on radical reactions of 1-mercapto-2,4-pentanedione are not widely reported, these established principles provide a framework for predicting its behavior in radical-mediated transformations.

Synthesis of Structurally Modified Derivatives for Targeted Research

A primary driver for the synthesis of derivatives from 1-mercapto-2,4-pentanedione is the pursuit of new molecules with specific, targeted applications, particularly in medicinal chemistry and materials science. The heterocyclic systems derived from this compound are often scaffolds for biologically active agents.

For instance, a range of 1,4,5-trisubstituted imidazole-2-thiol derivatives have been synthesized with the express purpose of evaluating their biological activities. jocpr.comrasayanjournal.co.in The synthetic route often involves multiple steps, where the initial heterocyclic core is further functionalized. A common sequence involves:

Synthesis of a mercapto-imidazole-ethanone core from 3-chloro-2,4-pentanedione. jocpr.comniscpr.res.in

Condensation of the ethanone's acetyl group with aromatic aldehydes to form chalcone (B49325) intermediates (α,β-unsaturated ketones). jocpr.comniscpr.res.in

Cyclization of these chalcones with reagents like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to create a new pyrazoline ring fused to the imidazole (B134444) system. jocpr.comrasayanjournal.co.in

Each of these steps allows for the introduction of structural diversity, enabling the creation of a library of related compounds for screening. The ultimate goal is often to identify molecules with potent antimicrobial or other pharmacological properties. niscpr.res.in

Table 2: Examples of Structurally Modified Derivatives and Their Synthetic Strategy
Core HeterocycleModification StrategyResulting Derivative ClassTargeted Research AreaReference
Imidazole-2-thiolClaisen-Schmidt condensation, then cyclization with hydrazines(Imidazolyl)pyrazolinesAntimicrobial agents jocpr.comrasayanjournal.co.inniscpr.res.in
ThiazoleCondensation with aldehydes, then cyclization with hydrazineThiazolylpyrazolinesAntimicrobial agents sci-hub.se
Phenanthreno[9,10-e]-1,2,4-triazineAlkylation of mercapto groupS-alkyl derivativesBioactive compounds researchgate.net
2-MercaptobenzoxazoleReaction with hydrazine, then aldehydes, then mercaptoacetic acidBenzoxazolyl-thiazolidinonesBioactive compounds rdd.edu.iq

Advanced Applications and Emerging Research Directions

Catalytic Applications of 1-Mercapto-2,4-Pentanedione and its Metal Complexes

While large-scale industrial catalytic applications featuring 1-mercapto-2,4-pentanedione are not widely documented, its metal complexes are of significant interest in research due to the ligand's ability to modulate the electronic and steric properties of the metal center, which is fundamental to catalytic activity.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble metal complex. chemguide.co.ukyoutube.com The performance of these catalysts is highly dependent on the ligands bound to the metal center, which influence stability, solubility, and selectivity. mdpi.comresearchgate.net 1-Mercapto-2,4-pentanedione (monothioacetylacetone) acts as a bidentate, monoanionic ligand, forming stable chelate rings with transition metals. The presence of both a hard oxygen atom and a soft sulfur atom allows it to form stable complexes with a variety of metals, influencing their reactivity. researchgate.netacs.org

The development of catalysts often involves tuning the ligand environment. For instance, nickel catalysis has seen tremendous advances through the design of specific ligand systems that facilitate challenging transformations like cross-coupling reactions. mit.edunih.govnih.gov Similarly, iron pincer complexes show excellent activity in reactions like hydrogenation and hydrosilylation due to the robust coordination of the ligand. rsc.org While direct catalytic applications of 1-mercapto-2,4-pentanedione complexes are still an emerging area, the principles are well-established. Related metal β-diketonate complexes have demonstrated high efficiency in various reactions. For example, molybdenum(IV) bis-β-diketonate complexes have been identified as highly active catalysts for allylic substitution reactions. nih.govnih.gov This suggests the potential for their monothio-analogues to exhibit unique catalytic properties, as the sulfur substitution can alter the electronic structure and, consequently, the reactivity of the metallic center. akjournals.com The change in product selectivity based on switching the metal center in complexes with the same ligand has also been demonstrated, highlighting the intricate interplay between ligand and metal in directing chemical reactions. nih.gov

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of easy separation from the reaction mixture and potential for recycling. chemguide.co.ukresearchgate.net These catalysts typically involve a solid material, often a metal or metal complex supported on a solid substrate like silica (B1680970) or alumina. researchgate.net The key principle for many solid transition metal catalysts is the presence of available, low-lying orbitals (like 3d orbitals) that can interact with reactant molecules, a process known as adsorption. chemguide.co.uk

Despite the advantages, research specifically detailing the application of 1-mercapto-2,4-pentanedione complexes as heterogeneous catalysts is limited in the available literature. The synthesis of such catalysts would likely involve anchoring the metal-ligand complex to a solid support, a common strategy for "heterogenizing" a homogeneous catalyst.

A catalytic cycle is a multistep process where the catalyst interacts with reactants to form products and is then regenerated. For transition metal complexes, this often involves a sequence of elementary steps such as oxidative addition, migratory insertion, and reductive elimination. mit.edu The ligand plays a critical role in each step.

Stabilization : The ligand stabilizes the metal center, preventing decomposition. The chelate effect of bidentate ligands like 1-mercapto-2,4-pentanedione provides enhanced stability.

Electronic Modulation : The electron-donating or-withdrawing properties of the ligand affect the electron density at the metal center. This influences the metal's ability to undergo key steps like oxidative addition, where the metal's oxidation state increases.

Steric Influence : The size and shape of the ligand can control which molecules can approach the metal center, thereby directing the selectivity of the reaction.

Analytical Chemistry Applications

The ability of 1-mercapto-2,4-pentanedione to form stable, often colored, and volatile complexes with metal ions makes it a valuable reagent in analytical chemistry for detection, separation, and quantification.

The substitution of an oxygen atom in a β-diketone with a sulfur atom significantly enhances the complexing ability of the ligand. akjournals.com Metal chelates of monothioacetylacetone are markedly more stable than their corresponding acetylacetonate (B107027) counterparts. This increased stability, coupled with their hydrophobicity, makes them excellent for the solvent extraction of metal ions from aqueous solutions. akjournals.comcdnsciencepub.com

Research has shown that the formation constants for nickel(II) and zinc(II) monothioacetylacetonates are approximately 700 times greater than for the analogous acetylacetonate complexes. researchgate.netcdnsciencepub.com This strong binding affinity allows for the efficient and selective extraction of these metal ions into an organic solvent like chloroform. researchgate.netcdnsciencepub.com The process is effective for separating various metal ions, and the technique can be applied to analytical procedures such as spectrophotometric determination or radioisotope dilution methods. jst.go.jp

PropertyNi(acetylacetonate)Ni(monothioacetylacetonate)Zn(acetylacetonate)Zn(monothioacetylacetonate)
Overall Stability Constant (β₂) *1.1 x 10¹⁰2.95 x 10¹²7.9 x 10⁸6.46 x 10¹⁰
Extraction Efficiency into Chloroform Lower> 99%Lower> 99%
Data sourced from references researchgate.netcdnsciencepub.com. Stability constants represent the overall equilibrium for the formation of the 1:2 metal-ligand complex.

The enhanced extraction capability is attributed to the properties of the sulfur donor atom, making monothio-β-diketones powerful reagents for the preconcentration and separation of trace metals. akjournals.comacs.org

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. k-labor.de However, metal ions themselves are not volatile. To analyze them by GC, they must first be converted into a stable, neutral, and volatile species through a process called derivatization. research-solution.comcolostate.eduslideshare.net The formation of metal chelates with ligands like 1-mercapto-2,4-pentanedione is a form of derivatization for the metal ion.

Pioneering work has demonstrated that the transition metal chelates of monothioacetylacetone are sufficiently volatile and thermally stable to be analyzed by gas chromatography. rsc.orgrsc.org Specifically, the bis(monothioacetylacetonate) complexes of Cobalt(II), Nickel(II), and Palladium(II) have been successfully chromatographed. rsc.org These complexes exhibit excellent chromatographic characteristics, including symmetrical peak shapes and minimal decomposition during elution, even at column temperatures up to 240°C. rsc.org

This high thermal stability and volatility give these chelates significant potential for quantitative analytical applications using GC coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (MS). rsc.org When coupled with MS, the technique (GC-MS) provides not only separation and quantification but also structural information from the mass spectrum of the eluting chelate, allowing for highly specific and sensitive metal ion analysis. k-labor.deresearchgate.net

Development of Chemical Sensors and Probes (Conceptual)

The molecular architecture of 1-mercapto-2,4-pentanedione is inherently suited for the development of selective chemical sensors, particularly for detecting metal ions. The molecule possesses two distinct coordination sites: the hard oxygen atoms of the β-diketonate system and the soft sulfur atom of the mercapto group. This "hard-soft" combination suggests a potential for selective binding and differentiation of various metal cations.

Conceptually, the enol form of the β-diketone moiety can act as a strong chelating agent for a wide range of metal ions, forming stable six-membered rings. The appended thiol group provides an additional, soft binding site with a high affinity for heavy and post-transition metals such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and gold (Au³⁺). A sensor based on this ligand could operate through several mechanisms:

Colorimetric Sensing: Upon coordination with a specific metal ion, the electronic structure of the ligand would be perturbed, leading to a shift in its ultraviolet-visible (UV-Vis) absorption spectrum. This change could produce a distinct color change visible to the naked eye, forming the basis of a simple colorimetric sensor.

Fluorometric Sensing: By attaching a fluorophore to the 1-mercapto-2,4-pentanedione backbone, a fluorescent probe could be designed. The binding of a target metal ion could either quench or enhance the fluorescence signal through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), allowing for highly sensitive detection at low concentrations.

The dual binding sites could also be exploited for creating ratiometric sensors, where the binding event induces a shift in the emission wavelength, providing a more robust and reliable analytical signal.

Table 1: Potential Metal Ion Affinity of 1-mercapto-2,4-pentanedione Functional Groups

Functional GroupDonor AtomsPreferred Metal Ions (HSAB Theory)Potential Sensing Application
β-Diketone (enol)O, O (Hard Base)Hard Acids (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cr³⁺)Probes for biologically relevant alkali and alkaline earth metals.
Mercapto (Thiol)S (Soft Base)Soft Acids (e.g., Hg²⁺, Pb²⁺, Cd²⁺, Ag⁺, Au³⁺)Sensors for toxic heavy metals.
Combined LigandO, O, SBorderline Acids (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)Selective probes for transition metals.

Supramolecular Chemistry and Self-Assembly (Conceptual)

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular building blocks. The structure of 1-mercapto-2,4-pentanedione makes it an excellent candidate for use as a "tecton," or building block, in the self-assembly of metallo-supramolecular structures.

The ability of the β-diketonate moiety to form stable complexes with metals is a well-established principle in coordination chemistry. nih.gov By using 1-mercapto-2,4-pentanedione, researchers can conceptually design polynuclear metal complexes, coordination polymers, and metal-organic frameworks (MOFs). The thiol group introduces additional functionality:

Bridging Ligand: The thiol can act as a bridging ligand between two metal centers, facilitating the formation of one-, two-, or three-dimensional coordination polymers.

Redox-Controlled Assembly: The mercapto group can be reversibly oxidized to form a disulfide bond (-S-S-). This covalent yet reversible linkage could be used as a switch to control the assembly and disassembly of larger structures, triggered by an external redox stimulus.

The incorporation of 3-substituted 2,4-pentanedionate units into larger structures has been shown to be effective for controlling energy and electron transfer processes in photoactive systems. nih.gov By analogy, derivatizing the 1-mercapto-2,4-pentanedione core could allow for the construction of photo- or electro-active supramolecular materials with tailored properties.

Derivatization Strategies for Enhanced Functionality and Research Utility

The true potential of 1-mercapto-2,4-pentanedione lies in its capacity as a versatile platform for derivatization. Strategic modifications can be used to tune its properties for specific applications, creating advanced pro-ligands or enhancing its analytical utility.

A pro-ligand is a molecule that is converted into the active ligand in situ or during the complexation process. 1-mercapto-2,4-pentanedione can serve as a precursor for more elaborate ligand systems.

Schiff Base Condensation: The ketone groups are susceptible to condensation reactions with primary amines. Reaction with diamines (e.g., ethylenediamine) could yield multidentate Schiff base ligands with an N₂O₂ donor set, appended with one or two thiol groups for further metal binding or surface anchoring. The synthesis of related β-diketimine (nacnac) ligands from 2,4-pentanedione is a well-established route. ajbasweb.com

Alkylation of the Thiol: The thiol group can be easily alkylated to introduce other functional moieties. For example, attaching a polymerizable group like a vinyl or acrylate (B77674) function would allow the corresponding metal complex to be incorporated into a polymer matrix.

Click Chemistry: The thiol group is an ideal handle for "click" reactions, such as thiol-ene reactions, enabling the straightforward covalent linking of the molecule to other chemical systems, including biomolecules or surfaces.

Table 2: Conceptual Derivatization Reactions of 1-mercapto-2,4-pentanedione

Reaction SiteReagentProduct TypePotential Application
Ketone GroupsEthylenediamineSchiff Base Pro-ligandCreation of tetradentate ligands for stable metal complexes.
Thiol GroupAlkyl Halide (e.g., Benzyl Bromide)Thioether DerivativeModifying solubility and steric properties.
Thiol GroupMaleimide-functionalized dyeThiol-Michael AdductSynthesis of fluorescent probes.
Enolizable CarbonElectrophile (e.g., N-Bromosuccinimide)3-Halo-1-mercapto-2,4-pentanedionePrecursor for cross-coupling reactions to build complex systems.

For analytical applications, modifying the ligand to enhance its spectroscopic properties is crucial. The interaction between donor atoms and metal ions can influence the electronic transitions within a molecule, which can be observed spectroscopically. researchgate.net

By covalently attaching a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the 1-mercapto-2,4-pentanedione scaffold, its sensitivity as a sensor can be dramatically increased. Upon metal binding, the proximity of the metal ion can cause significant and easily detectable changes in the absorption or emission properties of the attached dye. For example, a derivative could be designed where the fluorescence is "off" in the free state and "turns on" only when a specific metal is bound, minimizing background signal and maximizing sensitivity.

Theoretical and Computational Approaches for Predictive Design and Functionalization

Given the limited experimental data, theoretical and computational methods are invaluable for predicting the behavior of 1-mercapto-2,4-pentanedione and guiding future experimental work. Density Functional Theory (DFT) is a powerful tool for investigating molecular structure, bonding, and reactivity. researchgate.net

Computational studies on this molecule would likely focus on:

Tautomerism: Determining the relative stability of its possible tautomers (keto-enol vs. thione-enol) in different environments (gas phase, solution).

Electronic Structure: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its reactivity, redox potential, and electronic absorption spectra. researchgate.net

Coordination Chemistry: Modeling the complexes formed with various metal ions to predict coordination geometries, binding energies, and the selectivity of the ligand for different metals.

Spectroscopic Prediction: Simulating vibrational (IR, Raman) and NMR spectra to aid in the characterization of the molecule and its derivatives once they are synthesized. researchgate.net

Reaction Mechanisms: Investigating the energy barriers and pathways for derivatization reactions, helping to optimize synthetic conditions.

These computational insights can accelerate the design of novel functional molecules based on the 1-mercapto-2,4-pentanedione framework, allowing researchers to screen potential candidates in silico before committing to extensive laboratory synthesis.

Table 3: Key Parameters from Conceptual DFT Studies on 1-mercapto-2,4-pentanedione

Calculated PropertySignificanceReference Concept
Tautomer EnergiesPredicts the dominant, most stable structural form. researchgate.net
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic transition energy. researchgate.net
Natural Bond Orbital (NBO) AnalysisInvestigates charge distribution and intramolecular interactions like hydrogen bonding. researchgate.net
Gibbs Free Energy of ComplexationPredicts thermodynamic stability and selectivity of metal complexes. nih.gov
Simulated Vibrational FrequenciesAids in the interpretation of experimental IR and Raman spectra. researchgate.net

Future Research Perspectives for 1 Mercapto 2,4 Pentanedione 9ci

Development of Green and Sustainable Synthetic Routes

The future synthesis of 1-Mercapto-2,4-pentanedione is poised to move towards more environmentally benign and efficient methodologies. Traditional synthetic approaches often involve multi-step processes with harsh reagents and solvents. The development of "green" synthetic routes is a critical area of future research, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Key research avenues include:

Catalytic Thia-Michael Additions: Exploring novel catalysts for the thia-Michael addition of a thiol to an appropriate enone precursor is a promising strategy. acs.orgnih.gov Heterogeneous catalysts, such as prolinamide immobilized on metal-organic frameworks (MOFs), have shown high efficiency and reusability in the synthesis of β-thioketones. acs.orgnih.gov Future work could focus on designing specific catalysts tailored for the synthesis of 1-Mercapto-2,4-pentanedione, potentially from bio-based starting materials. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields. rsc.org Investigating microwave-assisted protocols for the synthesis of 1-Mercapto-2,4-pentanedione and its derivatives could offer a more sustainable alternative to conventional heating methods. rsc.org

Solvent-Free and Aqueous Reactions: The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards greener chemical processes. unlp.edu.arresearchgate.netresearchgate.net Research into one-pot, multicomponent reactions in aqueous media or under solvent-free conditions for the synthesis of 1-Mercapto-2,4-pentanedione is a key future direction. researchgate.net

Synthetic ApproachPotential AdvantagesFuture Research Focus
Heterogeneous CatalysisHigh efficiency, catalyst reusability, mild reaction conditions. acs.orgnih.govDesign of specific catalysts for 1-Mercapto-2,4-pentanedione synthesis.
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency. rsc.orgDevelopment of optimized microwave protocols.
Solvent-Free/Aqueous SynthesisReduced environmental impact, simplified work-up procedures. unlp.edu.arresearchgate.netresearchgate.netExploration of multicomponent reactions in green solvents.

Exploration of Novel Coordination Architectures and Multi-Metallic Systems

The ability of 1-Mercapto-2,4-pentanedione to act as a versatile ligand, coordinating to metal ions through its sulfur and oxygen atoms, opens the door to a rich and diverse coordination chemistry. Future research in this area will likely focus on the design and synthesis of novel coordination complexes with unique structural and functional properties.

Promising research directions include:

Heteroleptic Complexes: The combination of 1-Mercapto-2,4-pentanedione with other ligands within the same coordination sphere can lead to heteroleptic complexes with tailored electronic and steric properties.

Multi-Metallic Systems: The design of multi-metallic complexes incorporating 1-Mercapto-2,4-pentanedione as a bridging ligand is a fascinating area of exploration. These systems could exhibit interesting magnetic, electronic, or catalytic properties arising from the interactions between the metal centers. Research into dinuclear or polynuclear complexes could pave the way for new materials with applications in catalysis and molecular magnetism. researchgate.net

Supramolecular Assemblies: The self-assembly of metal complexes of 1-Mercapto-2,4-pentanedione into well-defined supramolecular architectures is another exciting frontier. The interplay of coordination bonds and non-covalent interactions could be harnessed to create complex structures with potential applications in host-guest chemistry and materials science.

Integration into Advanced Materials and Nanotechnology

The unique properties of 1-Mercapto-2,4-pentanedione and its metal complexes make them attractive building blocks for the development of advanced materials and for applications in nanotechnology.

Future research in this domain could explore:

Functional Polymers: The incorporation of 1-Mercapto-2,4-pentanedione moieties into polymer backbones or as pendant groups could lead to new functional materials. These materials might exhibit interesting properties such as metal-ion binding capabilities, redox activity, or responsiveness to external stimuli.

Nanoparticle Surface Modification: The thiol group of 1-Mercapto-2,4-pentanedione provides a strong anchor for covalent attachment to the surface of gold or other metallic nanoparticles. This surface functionalization can be used to tune the properties of the nanoparticles, such as their stability, solubility, and biocompatibility, for applications in areas like drug delivery and medical diagnostics. nih.gov

Nanosensors: The development of nanosensors based on 1-Mercapto-2,4-pentanedione-functionalized nanomaterials is a promising area. hilarispublisher.comscientificarchives.com The specific binding of analytes to the functionalized surface could induce a measurable change in the optical or electronic properties of the nanomaterial, enabling sensitive and selective detection. hilarispublisher.comscientificarchives.com

Application AreaPotential Role of 1-Mercapto-2,4-pentanedioneFuture Research Focus
Functional PolymersMonomer or functional group for imparting specific properties.Synthesis and characterization of novel polymers.
Nanoparticle FunctionalizationSurface ligand for stabilization and targeted delivery. nih.govDevelopment of biocompatible and targeted nanoparticles. nih.gov
NanosensorsRecognition element for selective analyte detection. hilarispublisher.comscientificarchives.comDesign of sensitive and selective nanosensor platforms. hilarispublisher.comscientificarchives.com

Elucidation of Complex Reaction Pathways and Mechanistic Control

A deeper understanding of the reaction mechanisms involving 1-Mercapto-2,4-pentanedione is crucial for optimizing existing applications and discovering new ones. Future research will likely focus on unraveling the intricate details of its reactivity and developing strategies for precise mechanistic control.

Key areas for investigation include:

Tautomerism and Proton Transfer: The keto-enol tautomerism and the potential for intramolecular proton transfer between the thiol and carbonyl groups are fundamental aspects of the chemistry of 1-Mercapto-2,4-pentanedione. chem-soc.si Detailed experimental and computational studies can provide insights into the factors that control these equilibria and dynamic processes. chem-soc.siacs.org

Maillard-Type Reactions: Mercapto-ketones are known to participate in Maillard reactions, which are crucial in the formation of flavor and aroma compounds in food. ntou.edu.twscispace.com Future research could investigate the specific role of 1-Mercapto-2,4-pentanedione in these complex reaction networks, potentially leading to new ways to control food flavor and quality. ntou.edu.twscispace.com

Laser Control of Reactions: The use of shaped laser pulses to control chemical reactions at the molecular level is a rapidly developing field. chem-soc.si Theoretical studies have suggested the possibility of controlling proton transfer in thioacetylacetone using laser pulses. chem-soc.si Future experimental work could aim to realize this control, opening up new avenues for selective synthesis and molecular switching.

Expansion of Analytical and Sensing Capabilities

The unique chemical properties of 1-Mercapto-2,4-pentanedione can be harnessed for the development of new analytical methods and sensing technologies.

Future research opportunities in this area include:

Chromatographic Reagents: The reactivity of the thiol and dicarbonyl groups could be exploited to develop new derivatizing agents for chromatography. These reagents could be used to enhance the detection and separation of specific classes of analytes.

Electrochemical Sensors: The redox activity of the thiol group and the potential for the compound to form electroactive metal complexes make it a promising candidate for the development of electrochemical sensors. mdpi.com Future work could focus on designing electrodes modified with 1-Mercapto-2,4-pentanedione or its polymers for the sensitive and selective detection of metal ions or other analytes. mdpi.comnih.gov

Aroma and Flavor Analysis: Polyfunctional mercaptans are known to be potent aroma compounds in various foods and beverages, such as wine and baijiu. researchgate.netresearchgate.net Further research into the analytical determination of 1-Mercapto-2,4-pentanedione in complex matrices could provide valuable insights into its contribution to food flavor and quality. researchgate.netresearchgate.net

Advanced Computational Studies for Structure-Function Relationships

Computational chemistry provides a powerful toolkit for understanding the relationship between the molecular structure of 1-Mercapto-2,4-pentanedione and its chemical properties and functions. chemrxiv.org Advanced computational studies will play a pivotal role in guiding future experimental work.

Key areas for computational investigation include:

Q & A

Q. Methodological Answer :

  • Stability Study : Store samples under nitrogen at –20°C with antioxidants (e.g., 1% BHT).
  • Monitoring : Periodic ¹H NMR to track disulfide formation (δ ~3.0–3.3 ppm for -S-S- protons).
  • Result : Degradation <5% after 6 months vs. >30% in air at 4°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.